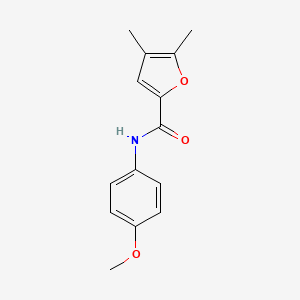
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide is a chemical compound that belongs to the class of selective orexin receptor antagonists. It is commonly used in scientific research to study the role of orexin receptors in various physiological and pathological processes.
Mécanisme D'action
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide selectively antagonizes the orexin receptors, which are expressed in various regions of the brain and peripheral tissues. By blocking the binding of orexin neuropeptides to their receptors, 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide inhibits the downstream signaling pathways that are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.
Biochemical and Physiological Effects
The selective antagonism of orexin receptors by 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide has been shown to have various biochemical and physiological effects. In animal models, it has been demonstrated to decrease wakefulness and increase sleep duration, reduce food intake and body weight, and attenuate drug-seeking behavior. These effects are mediated by the regulation of various neurotransmitters and neuropeptides, including dopamine, norepinephrine, serotonin, and gamma-aminobutyric acid (GABA).
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide in lab experiments has several advantages and limitations. One of the main advantages is its high selectivity for orexin receptors, which allows for the specific modulation of orexin signaling pathways. However, its limited solubility in aqueous solutions and potential off-target effects on other G protein-coupled receptors may pose some challenges in experimental design and interpretation.
Orientations Futures
The use of 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide in scientific research is rapidly expanding, and several future directions can be identified. One potential direction is the investigation of its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the exploration of its role in the regulation of other physiological processes, such as cardiovascular function and immune response. Additionally, the development of more selective and potent orexin receptor antagonists may provide new insights into the complex role of orexin signaling in health and disease.
Conclusion
In conclusion, 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide is a selective orexin receptor antagonist that has been widely used in scientific research to study the role of orexin signaling in various physiological and pathological processes. Its high selectivity for orexin receptors, coupled with its potential therapeutic applications, make it a valuable tool for investigating the complex mechanisms underlying sleep-wake cycles, feeding behavior, and energy homeostasis.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide involves the reaction of 6-methyl-2-pyridinecarboxylic acid with cyclopentylmagnesium bromide, followed by the addition of isobutyryl chloride. This method yields the desired compound in high purity and yield.
Applications De Recherche Scientifique
3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide is commonly used in scientific research to study the role of orexin receptors in various physiological and pathological processes. Orexin receptors are G protein-coupled receptors that are involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. The selective antagonism of orexin receptors by 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide has been shown to have therapeutic potential in the treatment of sleep disorders, obesity, and addiction.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(6-methylpyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-4-8-13(15-11)16-14(17)10-9-12-6-2-3-7-12/h4-5,8,12H,2-3,6-7,9-10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZHTGCUPNDHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5831832.png)


![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-dichloro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]benzohydrazide](/img/structure/B5831852.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)
![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)